molecular formula C15H12O2 B15190792 4'-Hydroxychalcone, (Z)- CAS No. 102692-58-0

4'-Hydroxychalcone, (Z)-

Cat. No.: B15190792
CAS No.: 102692-58-0
M. Wt: 224.25 g/mol
InChI Key: UAHGNXFYLAJDIN-WDZFZDKYSA-N
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Description

4’-Hydroxychalcone, (Z)-, also known as 4’-hydroxy-1,3-diphenyl-2-propen-1-one, is a chalcone derivative isolated from licorice root. Chalcones are a class of flavonoids characterized by their open-chain structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. 4’-Hydroxychalcone, (Z)-, is known for its hepatoprotective activity and its ability to inhibit TNFα-induced NF-κB activation via proteasome inhibition .

Preparation Methods

The most common method for synthesizing chalcones, including 4’-Hydroxychalcone, (Z)-, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl aldehyde with an aryl methyl ketone in the presence of an alcoholic alkali . The reaction typically proceeds under mild conditions, with the product being purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4’-Hydroxychalcone, (Z)-, undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Bioreduction using yeast strains such as Yarrowia lipolytica can convert it to 4’-dihydrochalcone.

    Substitution: It can undergo electrophilic substitution reactions on the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions include epoxides, dihydrochalcones, and substituted chalcones.

Mechanism of Action

The mechanism of action of 4’-Hydroxychalcone, (Z)-, involves the inhibition of the proteasome, leading to the suppression of TNFα-induced NF-κB activation . This inhibition prevents the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and the subsequent expression of NF-κB target genes. This mechanism is crucial for its anti-inflammatory and hepatoprotective effects.

Comparison with Similar Compounds

4’-Hydroxychalcone, (Z)-, can be compared to other chalcones such as:

Properties

CAS No.

102692-58-0

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

(Z)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C15H12O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11,16H/b11-6-

InChI Key

UAHGNXFYLAJDIN-WDZFZDKYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)C2=CC=C(C=C2)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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